

2-(3,4-Difluorophenoxy)methylmorpholine analytical method development

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Compound of Interest

Compound Name:	2-(3,4-Difluorophenoxy)methylmorpholine
CAS No.:	1171773-00-4
Cat. No.:	B1416757

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An In-Depth Guide to the Analytical Method Development for **2-(3,4-Difluorophenoxy)methylmorpholine**

Authored by: Gemini, Senior Application Scientist

Introduction

2-(3,4-Difluorophenoxy)methylmorpholine is a substituted morpholine derivative, a class of compounds recognized for its prevalence in pharmacologically active molecules. The morpholine scaffold is often considered a "privileged structure" in medicinal chemistry, valued for conferring favorable properties such as aqueous solubility and metabolic stability.[1] The incorporation of a difluorophenyl moiety can further modulate a molecule's lipophilicity, binding interactions, and metabolic fate, making this compound a significant intermediate or candidate in drug discovery pipelines.[1]

The transition from a promising chemical entity to a viable pharmaceutical product is contingent upon rigorous analytical characterization. The development of robust, accurate, and reliable

analytical methods is a cornerstone of the drug development process. It ensures the identity, purity, strength, and quality of the drug substance and product, fulfilling critical regulatory requirements.[2][3] This guide provides a comprehensive framework for the development and validation of analytical methods for **2-(3,4-Difluorophenoxymethyl)morpholine**, targeting researchers, analytical scientists, and quality control professionals. We will explore orthogonal chromatographic techniques for purity and assay determination, spectroscopic methods for structural elucidation, and the essential principles of method validation as prescribed by international guidelines.

Physicochemical Properties and Structural Information

A foundational understanding of the analyte's physicochemical properties is paramount for logical method development. These properties dictate choices regarding solvents, chromatographic columns, and instrumental conditions.

Table 1: Physicochemical and Structural Data for **2-(3,4-Difluorophenoxymethyl)morpholine**

Identifier	Value	Source
IUPAC Name	2-(3,4-Difluorophenoxymethyl)morpholine	ChemScene[4]
CAS Number	1171773-00-4	ChemScene[4]
Molecular Formula	C ₁₁ H ₁₃ F ₂ NO ₂	ChemScene[4]
Molecular Weight	229.22 g/mol	ChemScene[4]
Predicted LogP	1.332	ChemScene[4]
Hydrogen Bond Acceptors	3	ChemScene[4]
Hydrogen Bond Donors	1	ChemScene[4]

| SMILES | FC1=CC=C(OCC2CNCCO2)C=C1F | ChemScene[4] |

Caption: Chemical Structure of **2-(3,4-Difluorophenoxymethyl)morpholine**.

Chromatographic Method Development: Purity, Impurity, and Assay

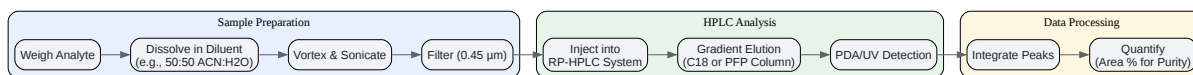
Chromatographic methods are central to determining the purity of an active pharmaceutical ingredient (API) and quantifying its content (assay). We will explore two primary, orthogonal techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of non-volatile and thermally stable compounds like **2-(3,4-Difluorophenoxy)methylmorpholine**.^{[5][6]} A reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

- **Column Selection:** While standard C8 and C18 columns are workhorses in RP-HPLC, the presence of two fluorine atoms on the aromatic ring presents a unique opportunity. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) columns, can offer alternative selectivity for halogenated compounds through dipole-dipole, π - π , and ion-exchange interactions, which are different from the hydrophobic interactions that dominate C18 separations.^{[7][8]} Developing methods on both a C18 and a PFP column provides a more comprehensive impurity profile.
- **Mobile Phase:** A gradient of a weak acid in water (e.g., 0.1% formic acid) and an organic modifier (acetonitrile or methanol) is standard. The acid suppresses the ionization of the basic morpholine nitrogen, leading to better peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency.
- **Detector:** The difluorophenyl chromophore allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A full UV scan should be performed to determine the wavelength of maximum absorbance (λ_{max}), likely to be around 260-270 nm.



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Caption: General workflow for RP-HPLC analysis.

Protocol 2.1.1: RP-HPLC Method for Purity Determination

- Diluent Preparation: Prepare a 1:1 (v/v) mixture of acetonitrile and deionized water.
- Sample Preparation: Accurately weigh approximately 10 mg of **2-(3,4-Difluorophenoxymethyl)morpholine** into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
- Instrumentation & Conditions:
 - System: UHPLC or HPLC system with a PDA/UV detector.
 - Column:
 - Primary: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 μm
 - Orthogonal: Phenomenex Kinetex PFP, 2.1 x 50 mm, 1.7 μm
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 35 °C
 - Injection Volume: 2 μL

- Detection Wavelength: Monitor at λ_{max} (e.g., 265 nm) or collect PDA data from 200-400 nm.
- Gradient Program:

Time (min)	% Mobile Phase B
0.0	10
8.0	90
9.0	90
9.1	10
10.0	10

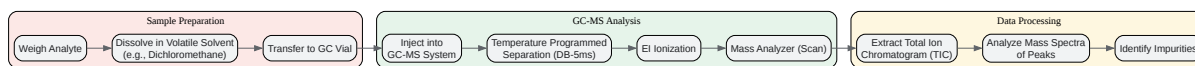
- Data Analysis: Integrate all peaks. Calculate purity using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique, particularly for identifying volatile or semi-volatile impurities that may not be detected by HPLC.

Causality Behind Experimental Choices:

- Derivatization: Direct analysis of morpholine derivatives can sometimes be challenging due to the polarity of the secondary amine.^[9] However, given the molecule's overall structure and molecular weight, it is likely thermally stable enough for direct injection. A feasibility study should be run first. If poor peak shape or low response is observed, derivatization (e.g., silylation or acylation of the N-H group) can be employed to increase volatility and improve chromatography.^{[10][11]} The protocol below assumes direct injection is viable.
- Column Selection: A low-bleed, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms or HP-5ms) provides a good balance for separating a range of potential impurities.
- Ionization: Electron Impact (EI) ionization at 70 eV is standard. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.



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Caption: General workflow for GC-MS analysis.

Protocol 2.2.1: GC-MS Method for Impurity Profiling

- Sample Preparation: Prepare a ~100 µg/mL solution of the analyte in a suitable volatile solvent like dichloromethane or ethyl acetate.
- Instrumentation & Conditions:
 - System: Gas Chromatograph coupled to a Mass Spectrometer.
 - Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
 - Carrier Gas: Helium at a constant flow of 1.2 mL/min.
 - Injector Temperature: 280 °C.
 - Injection Volume: 1 µL (Split mode, e.g., 20:1 split ratio).
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at 20 °C/min.
 - Hold at 280 °C for 5 minutes.
 - MS Transfer Line: 280 °C.
 - Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Range: 40 - 450 amu.
- Data Analysis: Examine the Total Ion Chromatogram (TIC) for impurity peaks. Analyze the mass spectrum of each peak to tentatively identify impurities based on fragmentation patterns.

Structural Elucidation and Confirmation

While chromatography can separate and quantify, spectroscopic techniques are required to definitively confirm the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.^[1] For **2-(3,4-Difluorophenoxymethyl)morpholine**, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

- ¹H NMR: Will show distinct signals for the aromatic protons (split by each other and by fluorine), the morpholine ring protons, and the N-H proton. The morpholine protons often appear as complex multiplets due to the chair conformation of the ring.^{[12][13]}
- ¹³C NMR: Will show signals for each unique carbon. The aromatic carbons will exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling), which is highly diagnostic.^[14]
- ¹⁹F NMR: Will provide simple signals for the two distinct fluorine environments, confirming their presence and purity.

Protocol 3.1.1: NMR Sample Preparation and Acquisition

- Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0.00 ppm).^[14]
- ¹H NMR Acquisition:
 - Instrument: 400 MHz or higher NMR spectrometer.

- Experiment: Standard single-pulse acquisition.
- Key Parameters: Acquire 16-32 scans with a relaxation delay of 2 seconds.
- ¹³C NMR Acquisition:
 - Experiment: Standard proton-decoupled acquisition (e.g., zgpg30).
 - Key Parameters: Acquire 1024 or more scans with a relaxation delay of 2 seconds.
- Data Processing: Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[14]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula.

- Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal.
- Expected Result: In positive ion mode, the protonated molecule [M+H]⁺ would be observed. The measured mass should be within 5 ppm of the theoretical calculated mass for C₁₁H₁₄F₂NO₂⁺. This confirms the molecular formula with high confidence.

Analytical Method Validation

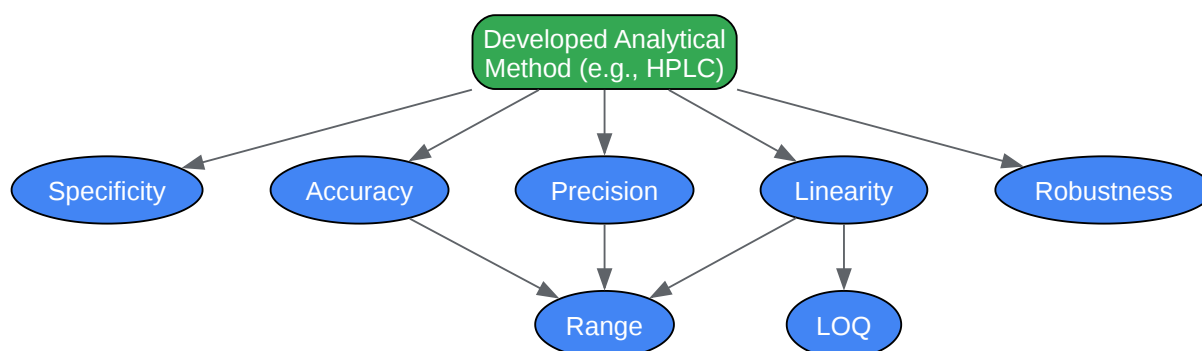
Once a primary analytical method (typically the HPLC method) is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines such as ICH Q2(R1).[15][16][17][18] Validation ensures the method is reliable for routine use in a quality control environment.

Table 2: Key Validation Parameters for an HPLC Purity/Assay Method

Parameter	Purpose	Typical Experiment
Specificity	To ensure the signal is unequivocally from the analyte, free from interference from impurities, degradants, or placebo components.[15] [18]	Analyze blank, placebo, spiked samples, and force-degraded samples to demonstrate peak purity (using PDA detector) and resolution.
Linearity	To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.	Prepare and inject at least five concentrations (e.g., 50-150% of the nominal concentration). Plot response vs. concentration and determine the correlation coefficient (R^2), which should be ≥ 0.999 .
Range	The concentration interval over which the method is precise, accurate, and linear.	Confirmed by the linearity, accuracy, and precision studies.
Accuracy	The closeness of the test results to the true value.	Perform recovery studies by spiking a known amount of analyte into a blank matrix at different levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
Precision	The degree of scatter between a series of measurements.	Repeatability (Intra-assay): Multiple injections of the same sample ($n \geq 6$). Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment. Results are reported as Relative Standard Deviation (%RSD).

Parameter	Purpose	Typical Experiment
LOD / LOQ	The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.	Can be determined based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.

| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[15] | Systematically vary parameters and observe the effect on the results. |



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Caption: Relationship of key analytical method validation parameters.

Conclusion

The analytical method development for **2-(3,4-Difluorophenoxymethyl)morpholine** requires a multi-faceted, systematic approach. A combination of orthogonal chromatographic techniques like RP-HPLC (with both C18 and PFP columns) and GC-MS provides a comprehensive profile of purity and potential impurities. Spectroscopic methods, primarily NMR and HRMS, are indispensable for definitive structural confirmation. Every step, from initial parameter selection to final method validation according to ICH guidelines, must be guided by sound scientific

principles and a thorough understanding of the analyte's chemical nature. The protocols and frameworks presented here offer a robust starting point for creating reliable and defensible analytical data essential for advancing a pharmaceutical candidate through the development lifecycle.

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